molecular formula C10H18O2 B14705823 Ethyl 2-ethyl-4-methylpent-2-enoate CAS No. 22147-76-8

Ethyl 2-ethyl-4-methylpent-2-enoate

Cat. No.: B14705823
CAS No.: 22147-76-8
M. Wt: 170.25 g/mol
InChI Key: WDCMYZALQBKMGZ-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-4-methylpent-2-enoate is an organic compound belonging to the ester family Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industry

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-ethyl-4-methylpent-2-enoate can be synthesized through various methods. One common approach involves the esterification of 2-ethyl-4-methylpent-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, purification steps such as distillation are employed to obtain the desired ester in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyl-4-methylpent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: 2-ethyl-4-methylpent-2-enoic acid.

    Reduction: 2-ethyl-4-methylpent-2-enol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-ethyl-4-methylpent-2-enoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of ethyl 2-ethyl-4-methylpent-2-enoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-methyl-4-pentenoate: Similar in structure but with different substituents, leading to variations in chemical properties and applications.

    Methyl 2-ethyl-4-methylpent-2-enoate: Another ester with a similar backbone but different alkyl groups.

Uniqueness

This compound is unique due to its specific combination of ethyl and methyl groups, which influence its reactivity and potential applications. Its distinct structure allows for unique interactions in chemical and biological systems, making it valuable for various research and industrial purposes.

Properties

CAS No.

22147-76-8

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

ethyl 2-ethyl-4-methylpent-2-enoate

InChI

InChI=1S/C10H18O2/c1-5-9(7-8(3)4)10(11)12-6-2/h7-8H,5-6H2,1-4H3

InChI Key

WDCMYZALQBKMGZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC(C)C)C(=O)OCC

Origin of Product

United States

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